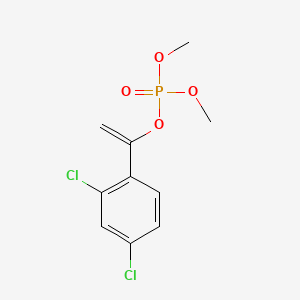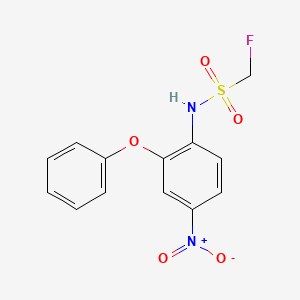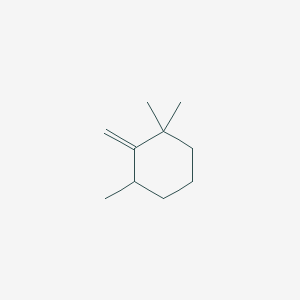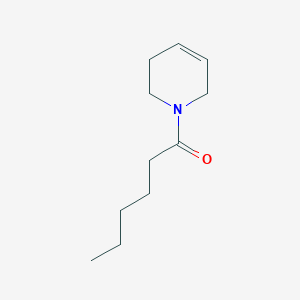
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a hydroxyimino group, and a nitrile group
準備方法
The synthesis of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as ethyl acetoacetate, hydroxylamine, and nitrile-containing compounds. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions may involve the addition of nucleophiles or electrophiles to the compound, forming new bonds and resulting in various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups and properties.
科学的研究の応用
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and function. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one: This compound has a similar hydroxyimino group but differs in its ring structure and overall properties.
Cymoxanil: A fungicide with a hydroxyimino group, used in agriculture for its antimicrobial properties.
Indole derivatives: Compounds with similar heterocyclic structures, used in various biological and chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research.
特性
CAS番号 |
41523-12-0 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
1-ethyl-5-hydroxyimino-4-methyl-6-oxo-2H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-3-12-5-7(4-10)6(2)8(11-14)9(12)13/h14H,3,5H2,1-2H3 |
InChIキー |
IMNVVCLWUPWIJQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(=C(C(=NO)C1=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



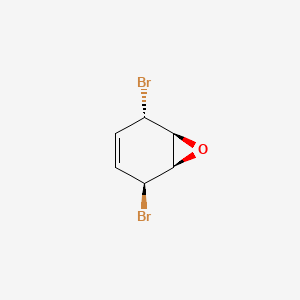



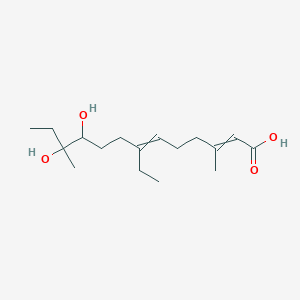
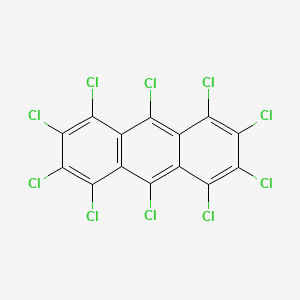
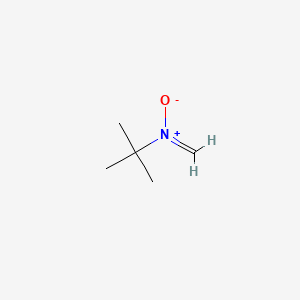
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)

